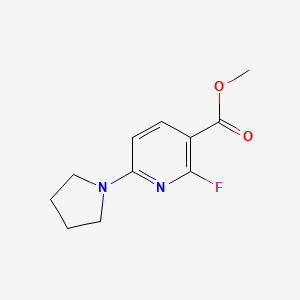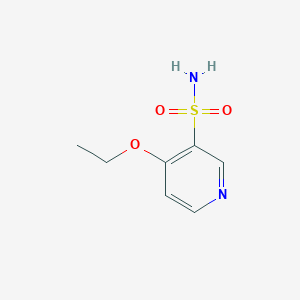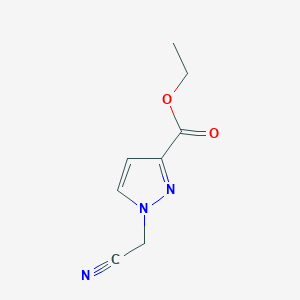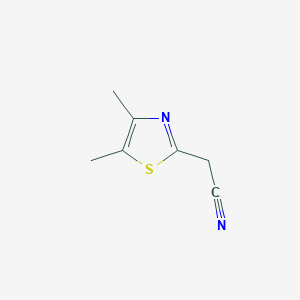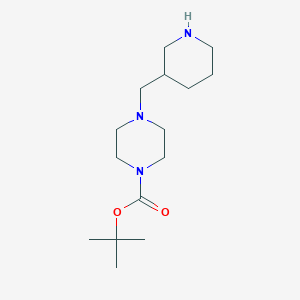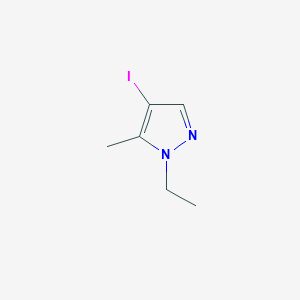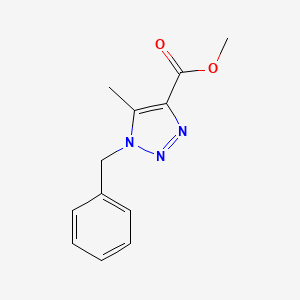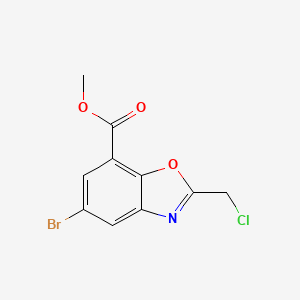
Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate
Descripción general
Descripción
Methyl 5-bromo-2-chlorobenzoate, a compound with a similar name, is a solid or semi-solid substance at room temperature . It’s used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of Methyl 5-bromo-2-chlorobenzoate is C8H6BrClO2 . Its structure includes a benzene ring with bromo, chloro, and methoxy groups attached .Physical And Chemical Properties Analysis
Methyl 5-bromo-2-chlorobenzoate has a molecular weight of 249.49 g/mol . It’s slightly soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate and its derivatives have been extensively studied for their synthesis and biological applications. Key findings include:
Anti-Inflammatory and Cytotoxic Activity : The synthesis of 2-halogenatedphenyl benzoxazole-5-carboxylic acids and their methyl esters, closely related to the requested compound, has been explored. These compounds showed significant anti-inflammatory activity and cytotoxicity against human prostate carcinoma epithelial cell lines, underlining their potential in drug development (Thakral et al., 2022).
Analgesic Activities : Similar structures, particularly those involving benzoxazole groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research highlights the therapeutic potential of these compounds in pain management (Soyer Can et al., 2021).
Antimicrobial Activity : The design and synthesis of novel 2-substituted benzoxazole derivatives, which share a core structure with the compound , have been studied. These compounds exhibited promising antimicrobial activity, suggesting their use in treating bacterial infections (Balaswamy et al., 2012).
Chemical Synthesis and Modification
The compound and its derivatives also play a crucial role in chemical synthesis and modification:
Reactive Scaffolds in Synthetic Chemistry : Derivatives of 2-(halomethyl)-4,5-diaryloxazoles, structurally similar to the requested compound, have been shown to be effective reactive scaffolds for synthetic elaboration. This property is crucial for developing novel compounds with potential therapeutic applications (Patil & Luzzio, 2016).
Practical Synthesis of Antagonists : Methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a compound closely related to the requested one, has been used in synthesizing orally active CCR5 antagonists. These findings are significant for developing new drug therapies (Ikemoto et al., 2005).
Application in Drug Synthesis : Extended oxazoles, including those derived from halomethyl benzoxazoles, have been synthesized and explored for potential use in drug synthesis. This underscores the versatility of these compounds in medicinal chemistry (Robins et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO3/c1-15-10(14)6-2-5(11)3-7-9(6)16-8(4-12)13-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKPKZOXRHNVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)N=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201116 | |
| Record name | Methyl 5-bromo-2-(chloromethyl)-7-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate | |
CAS RN |
1221792-54-6 | |
| Record name | Methyl 5-bromo-2-(chloromethyl)-7-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-(chloromethyl)-7-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1420979.png)
